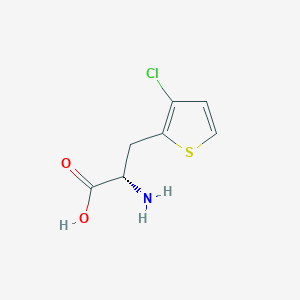
(2S)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid is a compound that features a thiophene ring substituted with a chlorine atom and an amino acid side chain. Thiophene derivatives are known for their diverse applications in pharmaceuticals, materials science, and organic electronics .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including (2S)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid, often involves multicomponent reactions. One common method is the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur . The Paal-Knorr synthesis is another method, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide .
Industrial Production Methods
Industrial production of thiophene derivatives typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of these processes .
化学反应分析
Types of Reactions
(2S)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene or tetrahydrothiophene.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene and tetrahydrothiophene.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Thiophene derivatives are widely used as building blocks in organic synthesis and materials science. They are essential components in the development of organic semiconductors, conductive polymers, and organic light-emitting diodes (OLEDs) .
Biology and Medicine
In medicinal chemistry, thiophene derivatives exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. They are used in the design of drugs targeting various diseases .
Industry
Thiophene derivatives are used as corrosion inhibitors, in the fabrication of organic field-effect transistors (OFETs), and in the production of organic photovoltaics (OPVs) .
作用机制
The mechanism of action of (2S)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid involves its interaction with specific molecular targets. The thiophene ring can participate in π-π stacking interactions, while the amino acid side chain can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
2-amino-3-(2-thienyl)propanoic acid: Similar structure but without the chlorine substitution.
2-amino-3-(3-bromothiophen-2-yl)propanoic acid: Similar structure with a bromine substitution instead of chlorine.
Uniqueness
The presence of the chlorine atom in (2S)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid can influence its electronic properties, reactivity, and biological activity, making it distinct from other thiophene derivatives .
属性
分子式 |
C7H8ClNO2S |
|---|---|
分子量 |
205.66 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C7H8ClNO2S/c8-4-1-2-12-6(4)3-5(9)7(10)11/h1-2,5H,3,9H2,(H,10,11)/t5-/m0/s1 |
InChI 键 |
XQEDKUDVLNCBIW-YFKPBYRVSA-N |
手性 SMILES |
C1=CSC(=C1Cl)C[C@@H](C(=O)O)N |
规范 SMILES |
C1=CSC(=C1Cl)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















